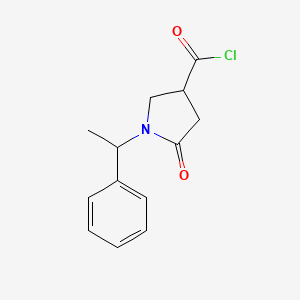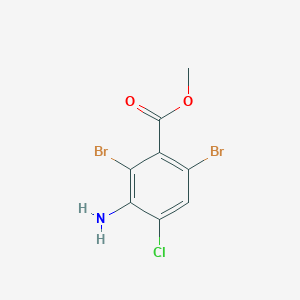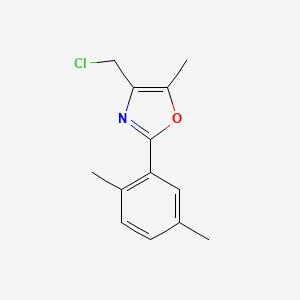
4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole, also known as CM-2-DMP-5-M-1,3-OX, is an aromatic heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. It is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one chlorine atom. CM-2-DMP-5-M-1,3-OX has recently been studied for its potential to be used in the synthesis of other compounds and as a tool in scientific research.
Scientific Research Applications
Synthetic Applications
4-(Chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole serves as a reactive scaffold in synthetic chemistry. It is used to prepare various substituted oxazoles, such as 2-alkylamino, 2-alkylthio, and 2-alkoxy-(methyl) oxazoles. These compounds have been synthesized using chloromethyl and bromomethyl analogs, showcasing the versatility of this compound in synthetic routes (Patil & Luzzio, 2016).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents. These derivatives, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have been evaluated against a panel of 60 cancer cell lines, showing promising anticancer activity (Katariya, Vennapu, & Shah, 2021).
Photophysical and Nonlinear Optical Studies
This compound and its derivatives have been studied for their photophysical properties and potential in nonlinear optical applications. For instance, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized to explore their third-order nonlinear optical properties, demonstrating excellent optical limiting behavior at certain wavelengths (Murthy et al., 2013).
Heterocyclic Scaffold Development
It has been used to develop extended heterocyclic scaffolds. These scaffolds are valuable in creating complex molecular structures for various scientific applications, including the development of new drugs and materials (Patil, Luzzio, & Demuth, 2015).
Trypanocidal Activity
2,5-Diphenyloxazole derivatives, closely related to the compound , have shown trypanocidal activity against Trypanosoma congolense, a pathogen responsible for African trypanosomosis in animals. This illustrates the potential of oxazole derivatives in the development of new treatments for parasitic infections (Banzragchgarav et al., 2016).
properties
IUPAC Name |
4-(chloromethyl)-2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-9(2)11(6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMOWVVULHIVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







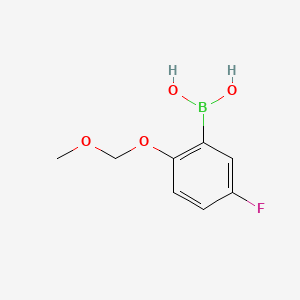
![methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393551.png)

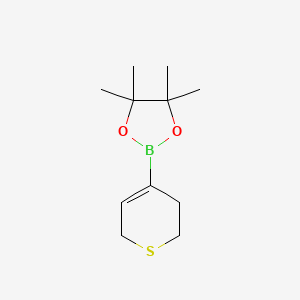
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
